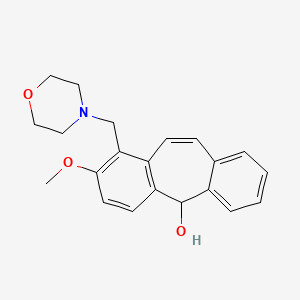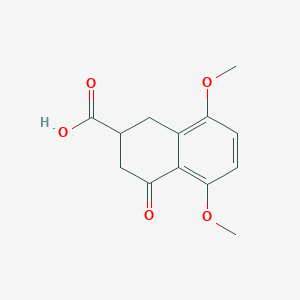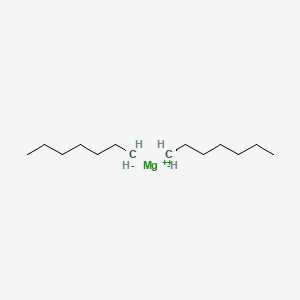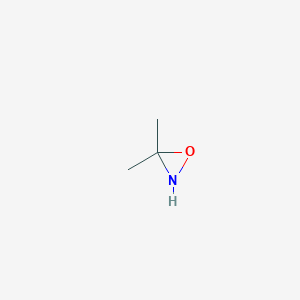
3,3-Dimethyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyloxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines, including this compound, are valuable intermediates in organic synthesis, particularly for their role in oxidation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dimethyloxaziridine can be synthesized through the oxidation of imines with peracids. This method involves the reaction of an imine with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale oxidation reactions with appropriate safety and handling measures due to the reactive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyloxaziridine undergoes various types of reactions, including:
Substitution: It can participate in substitution reactions where nucleophiles attack the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peracids like m-chloroperbenzoic acid.
Substitution Reactions: Reagents such as chloromethylphthalimide and chloromethyl methyl ether are used under conditions that favor nucleophilic attack.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyloxaziridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyloxaziridine involves its role as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the compound transfers an oxygen atom to the substrate, resulting in the formation of oxidized products. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Oxaziridine: The parent compound, featuring a similar three-membered ring structure.
N-H, N-alkyl, and N-aryloxaziridines: These derivatives vary in their substituents on the nitrogen atom, affecting their reactivity and applications.
3,3-Dimethyldiaziridine: A related compound with a similar structure but different reactivity due to the presence of a diaziridine ring.
Uniqueness: 3,3-Dimethyloxaziridine is unique due to its specific substituents, which enhance its stability and reactivity compared to other oxaziridines. Its ability to act as both an oxidizing and nitrogen transfer agent makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
51125-34-9 |
|---|---|
Molekularformel |
C3H7NO |
Molekulargewicht |
73.09 g/mol |
IUPAC-Name |
3,3-dimethyloxaziridine |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5-3/h4H,1-2H3 |
InChI-Schlüssel |
HQDAKFXQUNZHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



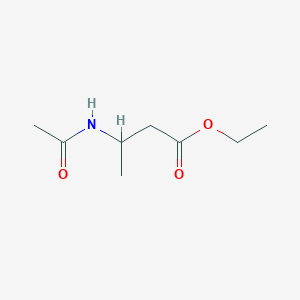
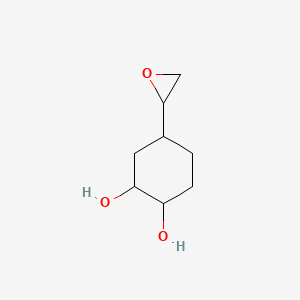
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
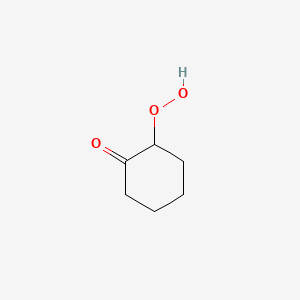
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
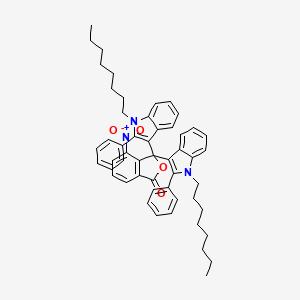
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
